5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a thiazolo[4,5-c]pyridine moiety, a piperidine ring, and a pyrimidine core
Preparation Methods
The synthesis of 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[4,5-c]pyridine core but differ in the attached functional groups and their biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core that exhibit various biological activities, such as antiviral and anticancer properties.
Piperidine derivatives: These compounds contain a piperidine ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14FN5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C15H14FN5OS/c16-10-7-18-14(19-8-10)22-11-2-5-21(6-3-11)15-20-12-9-17-4-1-13(12)23-15/h1,4,7-9,11H,2-3,5-6H2 |
InChI Key |
ZXVLLEOXSASHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.